2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZNWSSOENZQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its efficacy in various biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a furan ring, and a pyridine moiety, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate key cellular pathways through inhibition or activation mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.25 |
The compound exhibited bactericidal effects, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid production pathways .
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 6.5 |
| Aspergillus niger | 12.5 |
These results suggest that the compound may serve as a viable candidate for treating fungal infections, particularly in immunocompromised patients .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that this compound's antimicrobial activity was comparable to established antibiotics like ciprofloxacin and fluconazole, highlighting its potential as an alternative therapeutic agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyridine moieties significantly impacted the biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .
- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising antiviral properties. For instance, studies on related sulfonamides have shown effectiveness against various viruses, including:
| Virus Type | Activity | Reference |
|---|---|---|
| Influenza A | Inhibition with low IC50 values | |
| HIV | Significant reduction in viral load | |
| Respiratory Syncytial Virus | Notable efficacy in vitro |
These findings suggest that the compound could be further explored for its potential as an antiviral agent.
Antibacterial Properties
Sulfonamides are known for their antibacterial effects. The compound's structure may enhance its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. Studies have shown that:
These results highlight the compound's potential as a lead for developing new antibacterial agents.
Antimalarial Efficacy
Preliminary studies suggest that derivatives of benzenesulfonamides may exhibit antimalarial activity. The mechanism is believed to involve interference with the parasite's metabolic processes. Notably, compounds with similar structures have shown:
This points to the need for further investigation into the antimalarial properties of this compound.
Case Studies and Research Findings
- Antiviral Screening : A study evaluated various sulfonamide derivatives against influenza viruses, revealing that modifications at the aromatic ring significantly impacted their antiviral potency. The compound's structural features may enhance binding affinity to viral proteins.
- Bacterial Resistance Mechanism : Research focusing on bacterial resistance mechanisms highlighted that compounds like this compound could circumvent traditional resistance pathways by targeting alternative biosynthetic routes.
- Synergistic Effects : Investigations into combination therapies involving this compound and other antibiotics indicated synergistic effects, suggesting enhanced efficacy against resistant strains of bacteria.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at the 2-position of the benzene ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions.
Reaction Example :
-
Reagents : Amines (e.g., morpholine, piperidine)
-
Outcome : Substitution of chlorine with amine groups to yield secondary sulfonamides.
Mechanistic Insight :
The electron-withdrawing sulfonamide group activates the benzene ring, facilitating attack by nucleophiles at the ortho-chloro position.
Functionalization of the Sulfonamide Nitrogen
The sulfonamide nitrogen (-NH-) participates in alkylation and acylation reactions.
Reaction Example :
-
Alkylation :
Key Data :
| Reaction Type | Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH3I | 78 | >95 | |
| Acylation | Acetyl chloride | 65 | 92 |
Pyridine Ring Reactivity
The pyridine moiety undergoes coordination with transition metals and electrophilic substitution.
Reaction Example :
-
Coordination with Pd(II) :
-
Application : Suzuki-Miyaura coupling.
-
Conditions : Pd(PPh3)4, aryl boronic acid, Na2CO3, DME/H2O (3:1), 80°C.
-
Outcome : Formation of biaryl derivatives via cross-coupling.
-
Furan Ring Reactivity
The furan ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) and oxidation.
Oxidation Reaction :
-
Reagents : H2O2 in acetic acid.
-
Outcome : Conversion of furan to maleic anhydride derivatives.
Condensation Reactions
The sulfonamide group facilitates condensation with aldehydes to form Schiff bases.
Reaction Example :
-
Reagents : 4-Nitrobenzaldehyde
-
Conditions : Ethanol, glacial acetic acid (catalyst), reflux .
-
Outcome : Imine-linked derivatives with enhanced electronic properties.
Acid/Base-Driven Reactions
The sulfonamide’s acidic NH proton (pKa ~10) undergoes deprotonation in basic media, enabling salt formation.
Reaction Example :
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition above 200°C, releasing SO2 and HCl.
-
Photodegradation : UV exposure leads to cleavage of the sulfonamide bond, forming chlorobenzene and pyridinyl-furan fragments.
Q & A
Q. Methodological Answer :
- Purity assessment : HPLC with UV detection at 254 nm (C18 column, 70:30 acetonitrile/water) to quantify impurities (<2%) .
- Stability studies : Accelerated stability testing under varying pH (2–9), temperature (4–40°C), and humidity (40–75% RH) for 30 days. Degradation products are monitored via LC-MS .
- Storage : Recommend −20°C in amber vials under inert gas (argon) to prevent oxidation of the furan ring .
Advanced: How can crystallographic data resolve contradictions in reported structural conformations?
Q. Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonamide O and pyridine N) .
- Contradiction resolution : Discrepancies in NMR data (e.g., splitting of aromatic protons) can arise from polymorphism. SCXRD confirms the dominant crystalline form and torsional strain in the furan-pyridine linkage .
- Case study : In analogous sulfonamides, SCXRD showed that steric hindrance from the 2-chloro substituent forces a non-planar conformation, affecting reactivity .
Advanced: What strategies optimize yield in multi-step syntheses involving furan-pyridine hybrids?
Q. Methodological Answer :
- Stepwise optimization :
- Contingencies for low yields :
Advanced: How does the furan ring influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Electrophilic substitution : The furan oxygen acts as a hydrogen-bond acceptor, enhancing binding to targets like kinases or GPCRs. Replace furan with thiophene or pyrrole to test π-stacking vs. H-bonding contributions .
- Case study : In sulfonamide analogs, replacing furan with thiophene reduced IC against VEGFR2 by 10-fold, highlighting furan’s critical role in hydrophobic interactions .
- Metabolic stability : Furan rings are prone to oxidative cleavage by CYP450 enzymes. Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to slow metabolism .
Advanced: What analytical techniques are used to resolve spectral overlaps in 1^11H NMR of this compound?
Q. Methodological Answer :
- 2D NMR : HSQC and HMBC correlate overlapping aromatic protons (δ 7.2–8.5 ppm) with C signals, distinguishing pyridine (C-2: ~150 ppm) from benzene (C-1: ~125 ppm) .
- Solvent screening : Use deuterated DMSO to shift NH protons downfield (δ 10–11 ppm), simplifying integration of adjacent signals .
- Dynamic effects : Variable-temperature NMR (VT-NMR) at −40°C slows rotation about the sulfonamide C–N bond, resolving diastereotopic protons .
Advanced: How can contradictory bioactivity data across assays be systematically addressed?
Q. Methodological Answer :
- Assay validation :
- Data reconciliation : Use molecular docking (AutoDock Vina) to model binding poses. For example, conflicting IC values may arise from protonation state differences (pyridine N at pH 7.4 vs. 6.5) .
Basic: What are the documented therapeutic targets of this compound?
Q. Methodological Answer :
- Kinase inhibition : Potent activity against VEGFR2 (IC ~50 nM) via competitive ATP binding, validated by fluorescence polarization assays .
- Antimicrobial potential : Preliminary MIC data show activity against S. aureus (MIC = 8 µg/mL), likely via dihydropteroate synthase inhibition .
- Neuroinflammation : Suppresses NO production in microglial cells (IC ~10 µM) in LPS-induced models .
Table 1: Key Physicochemical and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
